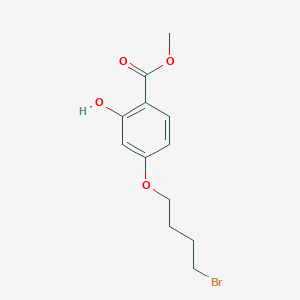
Methyl 4-(4-bromobutoxy)-2-hydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(4-bromobutoxy)-2-hydroxybenzoate is an organic compound that belongs to the class of hydroxybenzoates. This compound is characterized by the presence of a bromobutoxy group attached to the benzene ring, which is further substituted with a hydroxy group and a methyl ester. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-bromobutoxy)-2-hydroxybenzoate typically involves the reaction of methyl 4-hydroxybenzoate with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified using large-scale chromatography or crystallization techniques.
化学反応の分析
Types of Reactions
Methyl 4-(4-bromobutoxy)-2-hydroxybenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as azides, amines, or thiols.
Oxidation: The hydroxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Esterification and hydrolysis: The ester group can undergo hydrolysis to form the corresponding carboxylic acid, or it can participate in transesterification reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, primary amines, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Esterification and hydrolysis: Acidic or basic catalysts are used for these reactions, with solvents like methanol or water.
Major Products Formed
Nucleophilic substitution: Formation of azido, amino, or thio derivatives.
Oxidation: Formation of quinones or other oxidized products.
Esterification and hydrolysis: Formation of corresponding carboxylic acids or different esters.
科学的研究の応用
Methyl 4-(4-bromobutoxy)-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antifungal and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 4-(4-bromobutoxy)-2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobutoxy group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can inhibit enzyme activity or modulate receptor function, resulting in various biological effects.
類似化合物との比較
Methyl 4-(4-bromobutoxy)-2-hydroxybenzoate can be compared with other similar compounds, such as:
Methyl 4-hydroxybenzoate: Lacks the bromobutoxy group and has different reactivity and applications.
Methyl 4-(4-chlorobutoxy)-2-hydroxybenzoate: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
Methyl 4-(4-iodobutoxy)-2-hydroxybenzoate: Contains an iodine atom, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C12H15BrO4 |
|---|---|
分子量 |
303.15 g/mol |
IUPAC名 |
methyl 4-(4-bromobutoxy)-2-hydroxybenzoate |
InChI |
InChI=1S/C12H15BrO4/c1-16-12(15)10-5-4-9(8-11(10)14)17-7-3-2-6-13/h4-5,8,14H,2-3,6-7H2,1H3 |
InChIキー |
BNBDDZSEYBKYFZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=C(C=C1)OCCCCBr)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


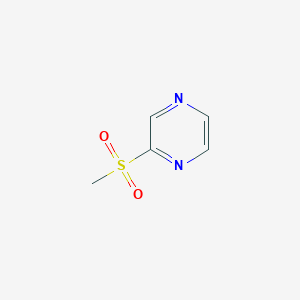

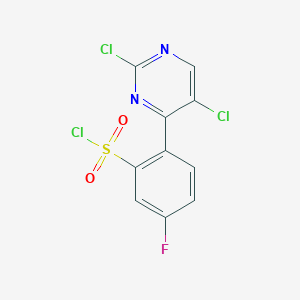
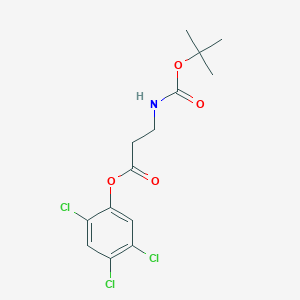
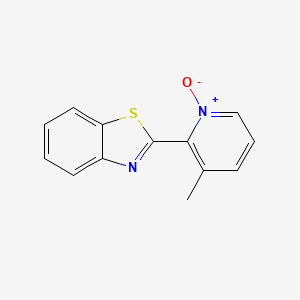
![2-(4-Morpholinyl)-7-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinoxaline](/img/structure/B13874945.png)
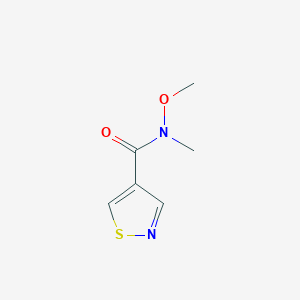

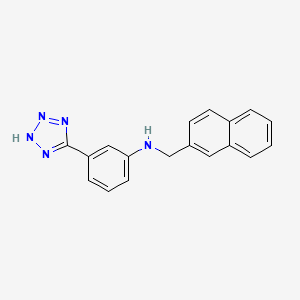
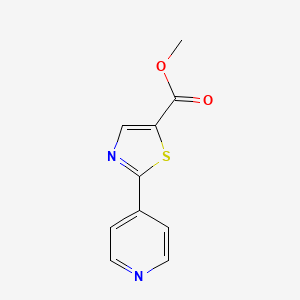
![Ethyl 2-[4-(2-aminopyrimidin-5-yl)-6-chloropyrazolo[3,4-d]pyrimidin-1-yl]acetate](/img/structure/B13874976.png)

![tert-butyl N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]carbamate](/img/structure/B13874984.png)

